molecular formula C7H10O3 B132510 Methyl 2-methoxycyclobutene-1-carboxylate CAS No. 152530-94-4

Methyl 2-methoxycyclobutene-1-carboxylate

Cat. No. B132510
M. Wt: 142.15 g/mol
InChI Key: CVQHRGRQEDKNET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-methoxycyclobutene-1-carboxylate is an organic compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a cyclic ester that is commonly used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science.

Mechanism Of Action

The mechanism of action of Methyl 2-methoxycyclobutene-1-carboxylate is not well understood. However, it is believed that this compound acts as a nucleophile and can undergo various reactions, including nucleophilic addition and substitution reactions. Additionally, Methyl 2-methoxycyclobutene-1-carboxylate can undergo ring-opening reactions, which can lead to the formation of various compounds.

Biochemical And Physiological Effects

The biochemical and physiological effects of Methyl 2-methoxycyclobutene-1-carboxylate are not well studied. However, it is believed that this compound is relatively non-toxic and does not have significant adverse effects on living organisms. Additionally, Methyl 2-methoxycyclobutene-1-carboxylate is not known to have any significant pharmacological effects.

Advantages And Limitations For Lab Experiments

One of the significant advantages of using Methyl 2-methoxycyclobutene-1-carboxylate in lab experiments is its relatively simple synthesis method. Additionally, this compound is relatively stable and can be stored for an extended period, making it ideal for long-term experiments. However, one of the limitations of using Methyl 2-methoxycyclobutene-1-carboxylate is its limited solubility in water, which can make it challenging to work with in aqueous solutions.

Future Directions

There are several future directions for the research on Methyl 2-methoxycyclobutene-1-carboxylate. One of the most significant directions is the further study of its mechanism of action. Additionally, there is a need for more research on the potential applications of this compound in the synthesis of pharmaceuticals, agrochemicals, and materials science. Finally, there is a need for more research on the potential environmental impacts of this compound, particularly in the context of its use in agrochemicals.
Conclusion:
In conclusion, Methyl 2-methoxycyclobutene-1-carboxylate is an organic compound with significant potential applications in scientific research. Its relatively simple synthesis method, stability, and non-toxicity make it an ideal building block for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials science. However, further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of Methyl 2-methoxycyclobutene-1-carboxylate can be achieved through several methods, including the Diels-Alder reaction and the ring-closing metathesis reaction. The Diels-Alder reaction involves the reaction of a diene and a dienophile to form a cyclic compound. In the case of Methyl 2-methoxycyclobutene-1-carboxylate, the diene is 2-methoxycyclobutene, and the dienophile is methyl acrylate. The reaction is carried out in the presence of a catalyst, typically a Lewis acid such as aluminum chloride.
The ring-closing metathesis reaction involves the reaction of a diene and a vinyl compound to form a cyclic compound. In the case of Methyl 2-methoxycyclobutene-1-carboxylate, the diene is again 2-methoxycyclobutene, and the vinyl compound is methyl vinyl ketone. The reaction is carried out in the presence of a catalyst, typically a transition metal catalyst such as Grubbs' catalyst.

Scientific Research Applications

Methyl 2-methoxycyclobutene-1-carboxylate has several potential applications in scientific research. One of the most significant applications is in the synthesis of pharmaceuticals. This compound can be used as a building block in the synthesis of various drugs, including anti-cancer drugs and anti-inflammatory drugs. Additionally, Methyl 2-methoxycyclobutene-1-carboxylate can be used in the synthesis of agrochemicals, such as pesticides and herbicides. It can also be used in the synthesis of materials science, including polymers and resins.

properties

CAS RN

152530-94-4

Product Name

Methyl 2-methoxycyclobutene-1-carboxylate

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

methyl 2-methoxycyclobutene-1-carboxylate

InChI

InChI=1S/C7H10O3/c1-9-6-4-3-5(6)7(8)10-2/h3-4H2,1-2H3

InChI Key

CVQHRGRQEDKNET-UHFFFAOYSA-N

SMILES

COC1=C(CC1)C(=O)OC

Canonical SMILES

COC1=C(CC1)C(=O)OC

synonyms

1-Cyclobutene-1-carboxylicacid,2-methoxy-,methylester(9CI)

Origin of Product

United States

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